Cas no 1423029-82-6 (3-(Difluoromethyl)azetidin-3-ol)

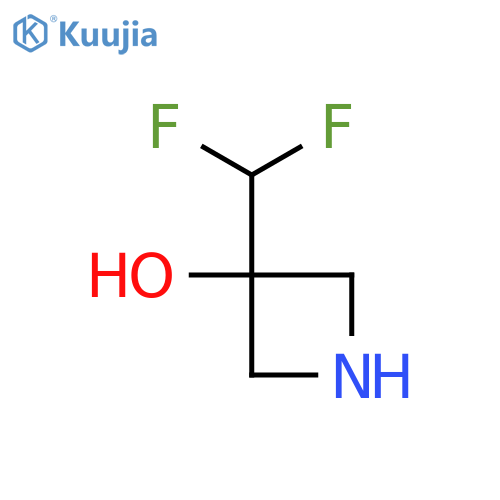

1423029-82-6 structure

商品名:3-(Difluoromethyl)azetidin-3-ol

CAS番号:1423029-82-6

MF:C4H7F2NO

メガワット:123.1013

CID:5051535

3-(Difluoromethyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(difluoromethyl)azetidin-3-ol

- 3-(Difluoromethyl)azetidin-3-ol

-

- インチ: 1S/C4H7F2NO/c5-3(6)4(8)1-7-2-4/h3,7-8H,1-2H2

- InChIKey: NSDKIAODRQJVBC-UHFFFAOYSA-N

- ほほえんだ: FC([H])(C1(C([H])([H])N([H])C1([H])[H])O[H])F

計算された属性

- せいみつぶんしりょう: 123.04957017 g/mol

- どういたいしつりょう: 123.04957017 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 92

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 32.299

- ぶんしりょう: 123.10

3-(Difluoromethyl)azetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-115264-0.1g |

3-(difluoromethyl)azetidin-3-ol |

1423029-82-6 | 0.1g |

$451.0 | 2023-02-18 | ||

| Enamine | EN300-115264-10.0g |

3-(difluoromethyl)azetidin-3-ol |

1423029-82-6 | 10.0g |

$6189.0 | 2023-02-18 | ||

| Enamine | EN300-115264-5.0g |

3-(difluoromethyl)azetidin-3-ol |

1423029-82-6 | 5.0g |

$3473.0 | 2023-02-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1985-1G |

3-(difluoromethyl)azetidin-3-ol |

1423029-82-6 | 95% | 1g |

¥ 12,804.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1985-100MG |

3-(difluoromethyl)azetidin-3-ol |

1423029-82-6 | 95% | 100MG |

¥ 3,201.00 | 2023-03-30 | |

| Ambeed | A358206-1g |

3-(Difluoromethyl)azetidin-3-ol |

1423029-82-6 | 97% | 1g |

$3233.0 | 2024-08-03 | |

| Enamine | EN300-115264-2.5g |

3-(difluoromethyl)azetidin-3-ol |

1423029-82-6 | 2.5g |

$2116.0 | 2023-02-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1985-250MG |

3-(difluoromethyl)azetidin-3-ol |

1423029-82-6 | 95% | 250MG |

¥ 5,121.00 | 2023-03-30 | |

| Enamine | EN300-115264-0.5g |

3-(difluoromethyl)azetidin-3-ol |

1423029-82-6 | 0.5g |

$1014.0 | 2023-02-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1985-500MG |

3-(difluoromethyl)azetidin-3-ol |

1423029-82-6 | 95% | 500MG |

¥ 8,540.00 | 2023-03-30 |

3-(Difluoromethyl)azetidin-3-ol 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1423029-82-6 (3-(Difluoromethyl)azetidin-3-ol) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1423029-82-6)3-(Difluoromethyl)azetidin-3-ol

清らかである:99%

はかる:1g

価格 ($):2910.0